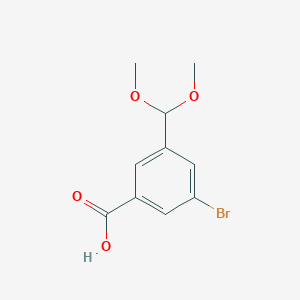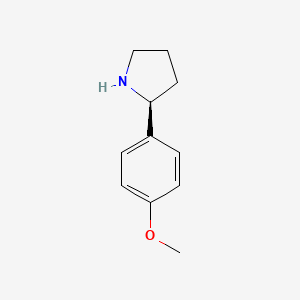
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
Übersicht
Beschreibung
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a chemical compound with the CAS Number: 153504-92-8 . It has a molecular weight of 241.23 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a new set of compounds bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold were synthesized .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N3O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)(H2,9,14,15) .Chemical Reactions Analysis
The compound was synthesized from the reaction of o-phenylenediamine with oxalic acid to obtain quinoxaline-2,3-dione, which was subjected to chlorosulfonation with chlorosulfonic acid to give 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride .Wissenschaftliche Forschungsanwendungen
Green Synthesis and Derivatives
- 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide and its derivatives were synthesized using environmentally friendly methods. These compounds, including sulfonyl hydrazide and quinoxaline-6-sulfonohydrazones, were characterized using various analytical techniques, indicating a focus on sustainable and efficient synthesis approaches (Festus & Craig, 2021).
Neuropharmacological Activities
- Quinoxaline derivatives, including 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide, were explored for their neuropharmacological effects. These compounds demonstrated activities related to sedation, convulsion, anxiety, and other CNS effects in animal models, underscoring their potential in neurological research (Olayiwola, Obafemi & Taiwo, 2007).
DPP-4 Inhibition and Hypoglycemic Effects
- A set of compounds bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold were developed as dipeptidyl peptidase-IV inhibitors. These compounds showed promising in vivo hypoglycemic effects, highlighting their potential application in diabetes treatment (Syam et al., 2021).
Antimicrobial Activity
- Novel sulfonylquinoxaline derivatives showed significant antimicrobial activity against various bacteria and fungi. This indicates the potential use of these compounds in addressing bacterial and fungal infections (Ammar et al., 2020).
Environmental Impact and Degradation
- The degradation of sulfaquinoxaline (a related compound) in water under solar irradiation was studied, providing insights into the environmental impact and fate of these compounds (Le Fur et al., 2013).
PARP-1 Inhibition and Anticancer Activity
- Derivatives of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline were developed as PARP-1 inhibitors. These compounds exhibited promising antiproliferative effects against cancer cell lines, suggesting their potential in cancer therapy (Syam et al., 2022).
Wirkmechanismus
Target of Action
The primary target of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is Dipeptidyl Peptidase-IV (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
This compound acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the breakdown of incretin hormones, thereby increasing their concentration. This leads to increased insulin secretion and decreased glucagon release, resulting in a decrease in blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are responsible for stimulating insulin secretion. By preventing the degradation of these hormones, 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide enhances the insulin response to glucose, leading to a decrease in blood glucose levels .
Pharmacokinetics
The compound obeys Lipinski’s rule , indicating efficient oral bioavailability . The biodistribution pattern shows that the compound accumulates mainly in the visceral organs where DPP-4 is secreted at a high level .
Result of Action
The result of the action of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a decrease in blood glucose levels . This is achieved through the stimulation of insulin secretion, leading to the target hypoglycemic effect .
Action Environment
The action of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is influenced by the environment within the visceral organs, where DPP-4 is secreted . The compound’s action, efficacy, and stability may be affected by factors such as pH, enzyme concentration, and the presence of other substances .
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Zukünftige Richtungen
The current work represents the design and synthetic approaches of a new set of compounds bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold . These compounds were found to be promising selective dipeptidyl peptidase-IV (DPP-4) inhibitors and in vivo hypoglycemic agents . This suggests potential future directions in the development of new drugs for the treatment of diabetes .
Eigenschaften
IUPAC Name |
2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)(H2,9,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORLVGAEOOXBBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)NC(=O)C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Methylbutan-2-yl)amino]propanenitrile](/img/structure/B2447482.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)pyridine-3-sulfonamide](/img/structure/B2447486.png)
![N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide](/img/structure/B2447487.png)
![(4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2447489.png)
![2-(1-Methylindol-3-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2447491.png)
![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2447493.png)
![N'-[2,6-bis(trifluoromethyl)pyridin-4-yl]-2,6-dichlorobenzohydrazide](/img/structure/B2447494.png)
![Ethyl 2-(4-ethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2447495.png)

![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]quinoline-4-carboxamide](/img/structure/B2447501.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2447503.png)
![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2447504.png)
